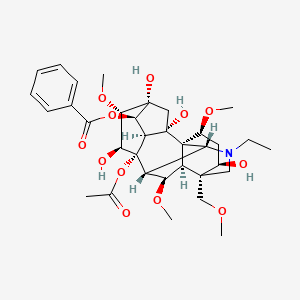
Allopregnandiol 20-(Hydrogen Sulfate) Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allopregnandiol 20-(Hydrogen Sulfate) Sodium Salt is a sulfate-conjugated metabolite of Allopregnandiol. It has the molecular formula C₂₁H₃₅NaO₆S and a molecular weight of 438.55377 g/mol . This compound is a derivative of Pregnenolone, a steroid hormone involved in the biosynthesis of various other steroid hormones such as progesterone, mineralocorticoids, glucocorticoids, androgens, and estrogens .
Preparation Methods
Allopregnandiol 20-(Hydrogen Sulfate) Sodium Salt can be synthesized from 5α-Pregnan-3β-ol-20-one 3β-Acetate, which is a derivative of Pregnenolone . The synthetic route involves the sulfation of the hydroxyl group at the 20th position of Allopregnandiol, followed by the neutralization of the resulting sulfate ester with sodium hydroxide to form the sodium salt . Industrial production methods typically involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Allopregnandiol 20-(Hydrogen Sulfate) Sodium Salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its parent alcohol form.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Allopregnandiol 20-(Hydrogen Sulfate) Sodium Salt has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other steroidal compounds.
Biology: It serves as a tool to study the metabolism and function of steroid hormones.
Medicine: Research on this compound helps in understanding its role in neurogenesis and its potential therapeutic applications.
Industry: It is used in the production of steroid-based pharmaceuticals and other related products.
Mechanism of Action
The mechanism of action of Allopregnandiol 20-(Hydrogen Sulfate) Sodium Salt involves its interaction with various molecular targets and pathways. As a sulfate-conjugated metabolite, it can modulate the activity of enzymes involved in steroid metabolism. It also acts as a GABAA antagonist, influencing neurogenesis in the hippocampus . Additionally, it modulates the activity of cytochrome P450-3A, an enzyme involved in the metabolism of various endogenous and exogenous compounds .
Comparison with Similar Compounds
Allopregnandiol 20-(Hydrogen Sulfate) Sodium Salt can be compared with other similar compounds such as:
Allopregnanediol: An endogenous metabolite of progesterone and allopregnanolone, known for its role as a neurosteroid and partial agonist of the GABA receptor.
Pregnanediol: Another metabolite of progesterone, with similar biological roles as Allopregnanediol.
The uniqueness of this compound lies in its sulfate conjugation, which influences its solubility, stability, and biological activity compared to its non-sulfated counterparts .
Properties
CAS No. |
215855-82-6 |
|---|---|
Molecular Formula |
C₂₁H₃₅NaO₅S |
Molecular Weight |
422.55 |
Synonyms |
(3β,5α,20R)-Pregnane-3,20-diol, 20-Sulfate Sodium Salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


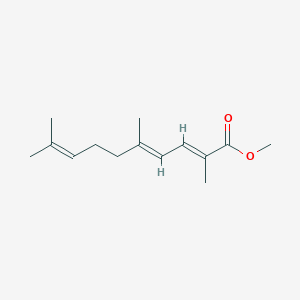
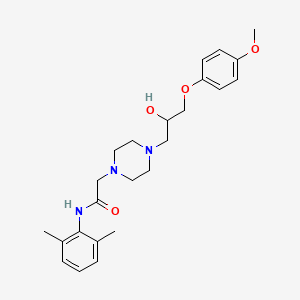
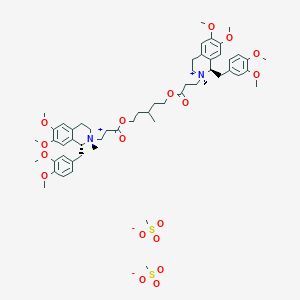


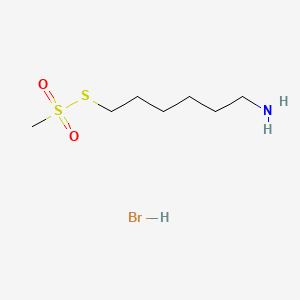
![1-[2-[4-(4-methoxybenzoyl)oxyphenyl]ethyl]-2-[[4-(trifluoromethyl)benzoyl]amino]benzimidazole-5-carboxylic acid;hydrate](/img/structure/B1145484.png)
